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Introduction
The rise of antibiotic resistance, particularly mediated by β-lactamase enzymes, poses a

significant threat to global health. These enzymes inactivate β-lactam antibiotics by hydrolyzing

the amide bond in the β-lactam ring.[1][2][3] Avibactam is a novel, non-β-lactam,

diazabicyclooctane (DBO) β-lactamase inhibitor that restores the efficacy of partner antibiotics

against a broad range of Gram-negative bacteria producing Ambler Class A, C, and some

Class D serine β-lactamases.[4][5][6][7]

Unlike traditional inhibitors that act as suicide substrates, Avibactam functions through a

unique, reversible covalent mechanism.[4][6][8] It acylates the active site serine of the β-

lactamase to form a stable carbamoyl-enzyme intermediate, which then slowly deacylates to

regenerate the active inhibitor.[6][8][9][10] Understanding the kinetics of this interaction—

specifically the rates of acylation (inactivation) and deacylation (recyclization)—is critical for

drug development, resistance monitoring, and mechanistic studies.

This guide provides detailed protocols and theoretical background for characterizing the

interaction between Avibactam and β-lactamase enzymes, designed for researchers,

scientists, and drug development professionals.
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Section 1: The Reversible Covalent Inhibition
Mechanism of Avibactam
The kinetic model for Avibactam's interaction with a serine β-lactamase (E) is a two-step

process.[11] First, a non-covalent Michaelis-like complex (E•I) is formed. This is followed by the

formation of a covalent acyl-enzyme complex (E-I*), which renders the enzyme inactive.

Crucially, this covalent complex can slowly reverse, releasing the active enzyme and intact

Avibactam.[8]

The key kinetic parameters that define this interaction are:

Ki: The dissociation constant for the initial non-covalent binding step.

k2 (or kinact): The first-order rate constant for acylation (inactivation).

k-2 (or koff): The first-order rate constant for deacylation (reactivation).

k2/Ki: The second-order rate constant, representing the overall efficiency of enzyme

inactivation.[12][13]
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Caption: Kinetic model for reversible covalent inhibition by Avibactam.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1665839?utm_src=pdf-body
https://www.benchchem.com/product/b1665839?utm_src=pdf-body
https://academic.oup.com/jac/article-abstract/70/3/951/771503
https://www.benchchem.com/product/b1665839?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3406822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3784710/
https://journals.asm.org/doi/10.1128/aac.00451-17
https://www.benchchem.com/product/b1665839?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665839?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665839?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Section 2: Pre-Experimental Considerations
Scientific integrity begins with well-characterized reagents and calibrated instrumentation.

Enzyme Purity: Use highly purified β-lactamase preparations (>95% purity) to avoid

interference from other proteins. Enzyme concentration should be accurately determined.

Avibactam Solution: Prepare fresh stock solutions of Avibactam in an appropriate buffer

(e.g., PBS or DMSO) and determine the concentration spectrophotometrically or by weight.

Store aliquots at -20°C or below.[14]

Substrate: Nitrocefin is a widely used chromogenic cephalosporin substrate.[1] Its hydrolysis

by β-lactamase results in a color change from yellow (λmax ~390 nm) to red (λmax ~486

nm), which can be monitored spectrophotometrically.[1][15] Prepare fresh stock solutions in

DMSO.[16]

Buffer System: Assays are typically performed in phosphate buffer (e.g., 50 mM sodium

phosphate, pH 7.0). Consistency in pH and buffer components is critical for reproducible

results.[15]

Instrumentation: A UV-Vis spectrophotometer (plate reader or cuvette-based) capable of

kinetic measurements is required. For very fast reactions, a stopped-flow instrument may be

necessary.[8]

Section 3: Protocol 1 - Determination of IC₅₀
The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency. For

time-dependent inhibitors like Avibactam, the IC₅₀ value is highly dependent on the pre-

incubation time between the enzyme and inhibitor before the substrate is added.[17][18] This

protocol provides a method for determining IC₅₀ after a fixed pre-incubation period.

Principle: The enzyme is pre-incubated with various concentrations of Avibactam for a set

time. The remaining enzyme activity is then measured by adding the chromogenic substrate,

Nitrocefin. The rate of Nitrocefin hydrolysis is inversely proportional to the inhibition by

Avibactam.

Methodology:
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Reagent Preparation:

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0.

β-Lactamase Solution: Prepare a working solution of the enzyme in Assay Buffer. The final

concentration should yield a linear rate of substrate hydrolysis for at least 10 minutes.

Avibactam Serial Dilutions: Prepare a 2-fold serial dilution of Avibactam in Assay Buffer.

Nitrocefin Solution: Prepare a working solution of Nitrocefin in Assay Buffer. A common

final concentration is 100 µM.[15]

Experimental Workflow (96-well plate format):

Add 40 µL of Assay Buffer to each well.

Add 10 µL of the appropriate Avibactam dilution to the sample wells. Add 10 µL of Assay

Buffer to the "no inhibitor" control wells.

Initiate the pre-incubation by adding 40 µL of the β-Lactamase solution to all wells.

Incubate the plate at a constant temperature (e.g., 25°C) for a fixed time (e.g., 15

minutes).

Initiate the reaction by adding 10 µL of Nitrocefin solution to all wells.

Immediately measure the absorbance at 486-490 nm kinetically for 10-15 minutes, with

readings every 30 seconds.[14][19][20]

Data Analysis:

Calculate the initial velocity (V₀) for each well from the linear portion of the absorbance vs.

time plot.

Normalize the data by expressing the velocity in each Avibactam-containing well as a

percentage of the "no inhibitor" control.

Plot the % Activity against the logarithm of the Avibactam concentration.
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Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to

determine the IC₅₀ value.

Causality and Interpretation: The pre-incubation step is critical because it allows the time-

dependent covalent reaction to proceed. A short pre-incubation will yield a higher IC₅₀ value

than a longer one. While useful for ranking compounds, IC₅₀ is an operational parameter, not a

true thermodynamic constant. For a full mechanistic understanding, determination of the

individual kinetic rate constants is required.[21]

Section 4: Protocol 2 - Determination of Inactivation
Rate Constants (_k_₂ and Ki)
This protocol determines the second-order rate constant of inactivation (_k_₂/Ki), which

describes the efficiency of the covalent modification step.[12]

Principle: The enzyme and inhibitor are mixed, and the progress of substrate hydrolysis is

monitored continuously. In the presence of a covalent inhibitor like Avibactam, the rate of

product formation will slow over time as the enzyme becomes progressively inactivated. The

observed pseudo-first-order rate constant (kobs) for this loss of activity is measured at different

inhibitor concentrations.

Methodology:

Setup: This experiment is best performed in a cuvette-based spectrophotometer to monitor

the reaction continuously from time zero.

Reaction Mixture:

In a cuvette, combine Assay Buffer, Nitrocefin solution, and the desired concentration of

Avibactam.

Allow the mixture to equilibrate to the desired temperature.

Initiation and Measurement:

Initiate the reaction by adding a small volume of the β-Lactamase solution.
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Immediately begin recording the absorbance at 486 nm over time until the reaction

approaches a steady-state (inhibited) velocity.

Repeat this process for a range of Avibactam concentrations.

Data Analysis:

Fit each reaction progress curve (Absorbance vs. Time) to Equation 1 to obtain the

observed rate of inactivation, kobs.[13][22]

Equation 1:P = (vᵢ / k_obs) * (1 - e^(-k_obs * t)) + v_s * t Where P is the product

concentration, vᵢ is the initial velocity, vₛ is the steady-state velocity, and t is time.

Plot the calculated kobs values against the corresponding Avibactam concentration ([I]).

Fit the resulting data to Equation 2 (a hyperbolic function).[22]

Equation 2:k_obs = (k₂ * [I]) / (K_i + [I]) This will yield values for _k_₂ (the maximal rate of

inactivation) and Ki (the inhibitor concentration at half-maximal rate).

If saturation is not reached (the plot of kobs vs. [I] is linear), the slope of the line

represents the second-order rate constant, _k_₂/Ki.[12][22]
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Caption: Workflow for determining inactivation kinetics (_k_₂ and Ki).

Section 5: Protocol 3 - Determination of the
Deacylation Rate Constant (koff)
The reversibility of Avibactam is defined by its deacylation rate, or off-rate (koff). This

parameter is crucial as it determines the residence time of the inhibitor on the enzyme.[8]

Principle: The "jump dilution" method is used to measure koff. First, the enzyme is fully

inhibited by incubation with a saturating concentration of Avibactam. This stable enzyme-

inhibitor complex is then rapidly diluted into a solution containing substrate, effectively lowering

the free inhibitor concentration to negligible levels. The return of enzyme activity is monitored

over time as the intact Avibactam dissociates from the enzyme.[8][23]

Methodology:

Formation of the Covalent Complex:

Incubate the β-lactamase with a high concentration of Avibactam (e.g., 10-20 times the

IC₅₀) for a sufficient time to ensure >95% inhibition.

Jump Dilution:

Rapidly dilute the pre-formed enzyme-inhibitor complex (e.g., 100-fold or more) into a

cuvette containing Assay Buffer and a saturating concentration of Nitrocefin.

The dilution must be large enough to ensure that rebinding of the dissociated Avibactam
is negligible.
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Measurement:

Immediately monitor the increase in absorbance at 486 nm over time. The rate of the

reaction will increase as the active enzyme is regenerated.

Data Analysis:

The resulting progress curve will show an upward curve as the reaction rate accelerates.

Fit the data (Absorbance vs. Time) to Equation 3 to determine the first-order rate constant

for the recovery of activity, which is koff.[8][23]

Equation 3:P = v_s * t - ((v_s - v₀) / k_off) * (1 - e^(-k_off * t)) Where P is product, vₛ is the

final steady-state (uninhibited) velocity, v₀ is the initial (inhibited) velocity, and koff is the

off-rate constant.

Causality and Interpretation: A slow koff value (long half-life) indicates a long residence time on

the target, which is often a desirable property for an inhibitor. Avibactam's koff varies

significantly between different β-lactamases, contributing to its spectrum of activity. For

example, the half-life for recovery from CTX-M-15 is ~40 minutes, while for OXA-10 it can be

over 5 days.[12][24]

Section 6: Data Summary and Interpretation
A complete kinetic characterization of Avibactam against a specific β-lactamase provides a

deep understanding of its inhibitory potential. The table below summarizes example kinetic

parameters for Avibactam against clinically relevant β-lactamases.
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Enzyme (Class) _k_₂/Ki (M⁻¹s⁻¹) koff (s⁻¹)
Half-life (t1/2) of
Recovery

CTX-M-15 (A) 1.0 x 10⁵ 2.9 x 10⁻⁴ ~40 min

KPC-2 (A) 2.0 x 10⁴ 1.4 x 10⁻⁴ ~82 min

AmpC (P99, C) 1.7 x 10³ 3.8 x 10⁻⁵ ~300 min

OXA-48 (D) 2.2 x 10³ 1.2 x 10⁻⁶ ~158 hours

OXA-10 (D) 1.1 x 10¹ <1.5 x 10⁻⁶ >5 days

Data synthesized from

Ehmann et al., J. Biol.

Chem. (2013).[5][12]

Interpretation:

A high _k_₂/Ki value indicates rapid acylation and efficient enzyme inhibition. Avibactam is

most efficient against Class A enzymes like CTX-M-15.[5][12]

A low koff value signifies a long residence time of the inhibitor on the enzyme, leading to

sustained inhibition. Avibactam exhibits exceptionally long residence times on some Class

D enzymes like OXA-10.[5][12][24]

The combination of these parameters dictates the overall pharmacological effect. Even with

a moderate acylation rate, a very slow off-rate can lead to potent and durable inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1665839#using-avibactam-to-study-lactamase-
enzyme-kinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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